molecular formula C22H14O7 B1612446 FLUORESCEIN-O'-ACETIC ACID* CAS No. 233759-98-3

FLUORESCEIN-O'-ACETIC ACID*

Cat. No.: B1612446
CAS No.: 233759-98-3
M. Wt: 390.3 g/mol
InChI Key: VQKDLLIKXLDPHW-UHFFFAOYSA-N
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Description

Fluorescein-O’-acetic acid is a derivative of fluorescein, a synthetic organic compound with the molecular formula C22H14O7. It is widely used as a fluorescent dye due to its high fluorescence quantum yield and photostability. The compound is particularly useful in biological and chemical research for labeling and detection purposes.

Mechanism of Action

Target of Action

Fluorescein-O-acetate primarily targets amines . It is a fluorescent label that reacts with amines after activation to give isomerically homogeneous derivatives . This property makes it a useful tool in various research and industrial fields, particularly in the study of important physiological and pathological processes at the cellular level .

Mode of Action

Fluorescein-O-acetate is used extensively as a diagnostic tool in the field of ophthalmology . It is a fluorescent compound or fluorophore having a maximum absorbance of 494 nm and an emission maximum of 521 nm . The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas .

Biochemical Pathways

Fluorescein-O-acetate affects the biochemical pathways related to the detection of amines . Once cleaved, fluorescein localizes to the cytosol, nucleus, and vacuole of the living cell . This allows for the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .

Pharmacokinetics

It is known that this reagent has high-detection sensitivity in the visible region, specifically with amino groups, and mild derivatization conditions

Result of Action

The result of Fluorescein-O-acetate’s action is the production of a strong green fluorescence that can be used for diagnostic imaging . This fluorescence can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . It is applied topically in the form of a drop or it can be injected intravenously to produce a fluorescein angiogram .

Action Environment

The action of Fluorescein-O-acetate can be influenced by environmental factors such as pH. Fluorescein is a pH-sensitive probe that appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This property allows it to be used as a diagnostic aid in corneal injuries and corneal trauma .

Biochemical Analysis

Biochemical Properties

Fluorescein-O-acetate is a fluorogenic compound that can be used in various types of metabolism . It has been used as a reagent for catecholamine analysis in liquid chromatography, reacting with norepinephrine, epinephrine, and dopamine . The nature of these interactions is based on the reactivity of Fluorescein-O-acetate with these catecholamines.

Cellular Effects

Fluorescein-O-acetate has been used to investigate cellular conditions in vivo. For instance, it has been used to quantify fluorescently labeled nanoparticle uptake in mammalian cells . It has also been used to image intracellular superoxide radicals . These studies suggest that Fluorescein-O-acetate can influence cell function by interacting with various cellular processes.

Molecular Mechanism

Fluorescein-O-acetate, like fluorescein, is a fluorophore that absorbs light at a particular wavelength and subsequently emits light of a longer wavelength . The fluorescence lifetimes of the protonated and deprotonated forms of fluorescein are approximately 3 and 4 ns, respectively . This property allows for pH determination from non-intensity based measurements .

Temporal Effects in Laboratory Settings

The temporal effects of Fluorescein-O-acetate in laboratory settings can be observed through fluorescence imaging techniques. These techniques have been used to detect the presence of superoxide radicals and to dynamically image their fluctuation using two-photon technology .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Fluorescein-O-acetate in animal models are limited, it’s worth noting that fluorescein, from which Fluorescein-O-acetate is derived, has been used safely in various applications. For instance, fluorescein has been used for decades in ophthalmology for fluorescence angiography . Side effects or adverse events reported in the literature were related to intravenous bolus injection .

Metabolic Pathways

Fluorescein-O-acetate is involved in various metabolic pathways. It is used as a fluorogenic compound in different types of metabolism, including the detection of superoxide radicals .

Transport and Distribution

The transport and distribution of Fluorescein-O-acetate within cells and tissues are likely to be similar to that of fluorescein. Fluorescein is commonly used in microscopy, in a type of dye laser as the gain medium, in forensics and serology to detect latent blood stains, and in dye tracing .

Subcellular Localization

Fluorescein-O-acetate, like fluorescein, can be used to visualize cellular and subcellular structures. Fluorescent dyes provide a convenient and sensitive method for assessing cell viability and visualizing organellar distribution and dynamics . Therefore, Fluorescein-O-acetate could potentially be used to describe the subcellular localization of the product and any effects on its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein-O’-acetic acid can be synthesized through a multi-step process involving the reaction of fluorescein with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of fluorescein-O’-acetic acid involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Fluorescein-O’-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorescein derivatives with modified fluorescence properties, making them suitable for specific applications in research and industry .

Scientific Research Applications

Fluorescein-O’-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: The parent compound of fluorescein-O’-acetic acid, widely used as a fluorescent dye.

    Fluorescein diacetate: A derivative used for cell viability assays.

    Fluorescein isothiocyanate: Used for labeling proteins and antibodies.

    6-Aminofluorescein: Another derivative with applications in fluorescence microscopy.

Uniqueness

Fluorescein-O’-acetic acid is unique due to its specific functional group, which allows for targeted labeling and detection in various research applications. Its high fluorescence quantum yield and photostability make it a valuable tool in scientific research .

Properties

IUPAC Name

2-[3-(carboxymethoxy)-6-oxoxanthen-9-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O7/c23-12-5-7-16-18(9-12)29-19-10-13(28-11-20(24)25)6-8-17(19)21(16)14-3-1-2-4-15(14)22(26)27/h1-10H,11H2,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDLLIKXLDPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585004
Record name 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233759-98-3
Record name 2-[6-(Carboxymethoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorescein-O'-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Fluorescein-O-acetate interact with its target molecules, and what are the downstream effects?

A1: Fluorescein-O-acetate reacts specifically with primary amines (-NH2 groups) present in target molecules like amino acids, peptides, and biogenic amines. This reaction forms a stable amide bond between the fluorescein moiety and the target molecule [, , , , , ]. The key downstream effect of this reaction is the attachment of the highly fluorescent fluorescein molecule to the target. This allows for sensitive detection of the derivatized molecules using fluorescence detection methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) [, , , , ].

Q2: What is the structural characterization of Fluorescein-O-acetate?

A2: While the provided abstracts do not specify the exact molecular formula and weight of Fluorescein-O-acetate, they highlight its key structural features. It consists of a fluorescein molecule attached to an acetate group via an ester linkage. The acetate group serves as a good leaving group during the reaction with amines. The fluorescein moiety is responsible for the fluorescent properties of the derivatized molecules. For detailed spectroscopic data, further investigation beyond the provided abstracts is recommended.

Q3: Can you explain the analytical methods and techniques used to characterize and quantify Fluorescein-O-acetate derivatives?

A4: The research primarily utilizes chromatographic techniques coupled with fluorescence detection for analyzing Fluorescein-O-acetate derivatives. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is commonly employed, separating the derivatized molecules based on their physicochemical properties on a C18 column [, , , ]. Alternatively, Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF) is also utilized, exploiting the charge-to-size ratio of the derivatives for separation and offering high sensitivity []. These methods allow for both qualitative identification and quantitative analysis of target molecules in various biological matrices.

Q4: What are the advantages of using Fluorescein-O-acetate as a derivatizing agent compared to other options?

A4: The research highlights several advantages of Fluorescein-O-acetate over other derivatizing agents:

  • High sensitivity: Fluorescein-based derivatives exhibit strong fluorescence, enabling detection limits in the femtomole range [, , ], which is considerably lower than many other detection methods.
  • Mild reaction conditions: The derivatization reaction proceeds under relatively mild conditions, minimizing potential degradation of target molecules [, ].
  • Selectivity: Fluorescein-O-acetate reacts specifically with primary amines, reducing interference from other functional groups present in the sample matrix [, ].

Q5: What are the potential applications of Fluorescein-O-acetate in different research areas?

A5: The research suggests various applications of Fluorescein-O-acetate in diverse fields:

  • Biomedical research: Quantifying biogenic amines in plasma to understand their role in diseases like cancer [].
  • Neuroscience: Analyzing amino acid neurotransmitters in cerebrospinal fluid and saliva to study neurological disorders [].
  • Food science and technology: Determining oligopeptide composition and hydrolysis in food products [].
  • Clinical chemistry: Developing diagnostic assays for various diseases by utilizing Fluorescein-O-acetate labeled probes [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.